![molecular formula C16H16N4O4 B5505296 N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)
N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide is a compound that belongs to a class of organic molecules featuring oxadiazole and isoxazole rings. Such compounds are of interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The specific compound mentioned combines the structural motifs of oxadiazole and isoxazole rings, potentially offering interesting chemical and physical properties.
Synthesis Analysis
The synthesis of similar oxadiazole derivatives typically involves cyclization reactions of hydrazones derived from appropriate aldehydes and aroylhydrazines, using oxidants such as chloramine-T. For example, Gaonkar, Rai, and Prabhuswamy (2006) synthesized a series of novel oxadiazoles through oxidative cyclization, indicating a potential pathway for synthesizing compounds with related structures (Gaonkar, Rai, & Prabhuswamy, 2006).
Molecular Structure Analysis
Crystal structure analyses of related compounds have been conducted to determine molecular conformation and bonding patterns. Viterbo, Calvino, and Serafino (1980) provided insights into the crystal and molecular structure of an intermediate oxadiazole compound, potentially offering a precedent for analyzing the molecular structure of the subject compound (Viterbo, Calvino, & Serafino, 1980).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A series of derivatives related to N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide were synthesized and evaluated for their anticancer properties. These compounds showed promising activity against various human cancer cell lines, including breast (MCF-7, MDA MB-231), lung (A549), and prostate (Du-145) cancers. The anticancer efficacy was determined using the MTT assay, with etoposide serving as the standard reference. The results indicated that all compounds exhibited good to moderate activity across the tested cell lines, highlighting the potential of these derivatives in cancer research and therapy (Yakantham, Sreenivasulu, & Raju, 2019).
Antidiabetic Screening
N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which share a structural similarity with the target compound, were synthesized and characterized. These compounds underwent in vitro antidiabetic screening using the α-amylase inhibition assay. This study provides insights into the potential of these derivatives in managing diabetes, contributing to the development of new therapeutic agents (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antibacterial Activity
Novel derivatives incorporating the 1,3,4-oxadiazole core, akin to the compound , were synthesized and subjected to antibacterial activity tests. These compounds were evaluated against various bacterial strains, demonstrating a range of antibacterial effects. This research highlights the potential of such derivatives in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Eigenschaften
IUPAC Name |
N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-22-10-14-18-15(24-20-14)7-8-17-16(21)12-9-13(23-19-12)11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBGHGLULYMRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.